![molecular formula C20H23NO5 B3553815 N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3553815.png)
N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Overview
Description
N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as ETP-101, is a novel compound that has shown promising results in scientific research applications. This compound belongs to the class of acrylamide derivatives and has been synthesized using a specific method that involves the reaction of 4-ethoxyaniline and 3,4,5-trimethoxybenzaldehyde.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the inhibition of MAO-B enzyme activity. MAO-B is responsible for the breakdown of dopamine in the brain, and by inhibiting this enzyme, this compound increases the levels of dopamine. Dopamine is a neurotransmitter that is involved in regulating mood, motivation, and movement. The increased levels of dopamine in the brain can improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of neurological disorders. This compound has also been shown to have antioxidant properties, which can protect the brain from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, this compound has shown promising results in treating various neurological disorders, which makes it an attractive compound for further research. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively studied in humans, and its long-term effects are not yet known. Additionally, this compound has not been approved for clinical use, which limits its potential therapeutic applications.
Future Directions
There are several future directions for N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide research. One potential direction is to further investigate the compound's mechanism of action and its effects on neurological disorders. Additionally, further studies are needed to determine the long-term effects of this compound and its safety profile. Another potential direction is to investigate the use of this compound in combination with other drugs for the treatment of neurological disorders. Overall, this compound has shown promising results in scientific research applications, and further studies are needed to fully understand its potential therapeutic applications.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to act as a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can improve the symptoms of neurological disorders.
properties
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-5-26-16-9-7-15(8-10-16)21-19(22)11-6-14-12-17(23-2)20(25-4)18(13-14)24-3/h6-13H,5H2,1-4H3,(H,21,22)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWKFZIGYUAXRV-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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